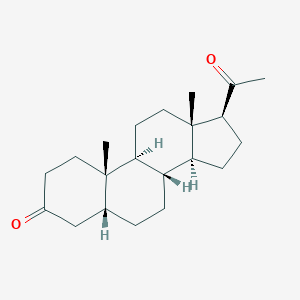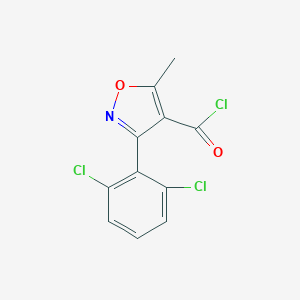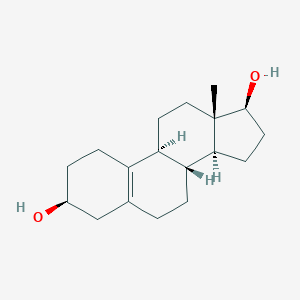![molecular formula C15H13Cl3O2 B029913 Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]- CAS No. 40346-55-2](/img/structure/B29913.png)
Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of phenol derivatives, including compounds similar to Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-, often involves complex reactions that can include etherification, reduction, diazotization, and hydrolysis. A notable example includes the synthesis of 4-(2,4-Dichlorophenoxy)phenol, a related compound, through a multi-step process starting from dichlorophenol and chloronitrobenzene, yielding a total yield of 57.6% (Quan, 2005).
Molecular Structure Analysis
Molecular structure analysis of phenol derivatives emphasizes the significance of hydrogen-bonding networks that result in various structural motifs, such as centrosymmetric dimeric subunits and weak pi-pi interactions. For instance, studies on 2,6-bis(hydroxymethyl)phenol derivatives reveal intricate hydrogen-bonded assemblages contributing to their structural stability (Masci & Thuéry, 2002).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds often involve the formation of complexes with metals, showcasing how variations in the phenol derivatives can influence their reactivity and interaction with other molecules. For example, the synthesis of transition metal complexes with phenol derivatives demonstrates how these compounds can form bidentate coordinating complexes through specific nitrogen and oxygen atoms (Dhokale, Karale, & Nagawade, 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various conditions. X-ray crystallography, for instance, offers insights into the intramolecular and intermolecular interactions that stabilize their crystalline forms (Ghichi et al., 2018).
科学的研究の応用
Chlorogenic Acid (CGA): A Pharmacological Review
Chlorogenic acid (CGA) is a prevalent isomer among caffeoylquinic acid isomers, known for its abundant presence in green coffee extracts and tea. CGA has garnered attention for its wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertensive properties. It has shown potential in modulating lipid and glucose metabolism, aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. The hepatoprotective effects of CGA have been demonstrated through protection against chemical or lipopolysaccharide-induced injuries, with its hypocholesterolemic influence possibly stemming from altered nutrient metabolism. This review highlights the need for further research to optimize CGA's biological and pharmacological effects, potentially enabling its use as a natural food additive to replace synthetic antibiotics and reduce medical costs (Naveed et al., 2018).
Environmental Pollutants and Male Infertility
Environmental pollutants such as Bisphenol A (BPA) and its derivatives, acting as endocrine disruptors, have raised concerns over their effects on reproductive organs, particularly during puberty. This review focuses on the molecular mechanisms and the diverse effects observed in models of mammalian spermatogenesis, highlighting the need for a deeper understanding of these substances' impact on male fertility. The observed effects include germ cell sloughing, disruption of the blood-testis-barrier, and germ cell apoptosis, proposing a model at the molecular level to explain these phenomena (Lagos-Cabré & Moreno, 2012).
Synthetic Phenolic Antioxidants: Environmental and Toxicological Overview
Synthetic phenolic antioxidants (SPAs), used to extend product shelf life, have been detected in various environmental matrices and human samples, indicating widespread exposure. Despite their utility, SPAs have been linked to potential toxic effects, including hepatic toxicity, endocrine disruption, and carcinogenicity. This review calls for further investigation into novel SPAs with lower toxicity and environmental impact, emphasizing the importance of understanding SPAs' environmental behaviors, human exposure pathways, and potential health risks (Liu & Mabury, 2020).
Fluorescent Chemosensors and 4-Methyl-2,6-diformylphenol
The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) for detecting various analytes demonstrates the high selectivity and sensitivity of DFP-based compounds. This review covers the application of DFP in detecting metal ions, anions, neutral molecules, and pH regions, highlighting the potential for further modulating its sensing capabilities for broader chemosensor development (Roy, 2021).
特性
IUPAC Name |
2,6-dichloro-4-[2-(3-chloro-4-hydroxyphenyl)propan-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3O2/c1-15(2,8-3-4-13(19)10(16)5-8)9-6-11(17)14(20)12(18)7-9/h3-7,19-20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQADATLUDADTND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315092 |
Source


|
| Record name | Trichlorobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]- | |
CAS RN |
40346-55-2 |
Source


|
| Record name | Trichlorobisphenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40346-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichlorobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)












